2-Phenylthiopyridine

Descripción general

Descripción

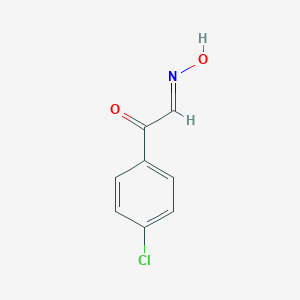

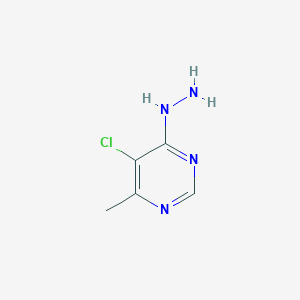

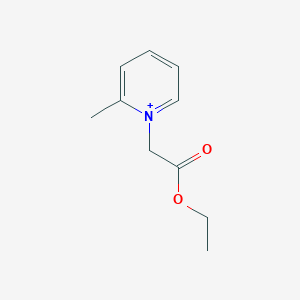

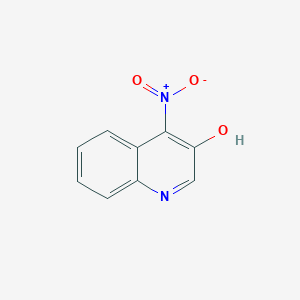

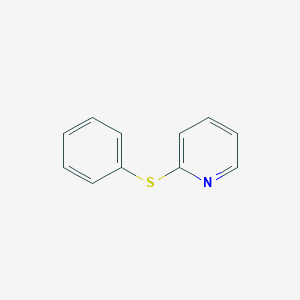

2-Phenylthiopyridine is a heteroaromatic thioether compound with the molecular formula C₁₁H₉NS. It features a sulfur-substituted carbon at the 2-position of the pyridine ring, which is bonded to a phenyl group. This unique structure makes it an interesting compound for various chemical and biological applications .

Métodos De Preparación

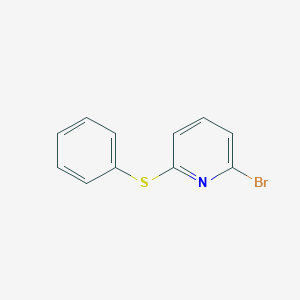

Synthetic Routes and Reaction Conditions: 2-Phenylthiopyridine can be synthesized through several methods. One common route involves the reaction of 2-bromopyridine with thiophenol in the presence of a base such as cesium carbonate and a copper catalyst in N,N-dimethylformamide at elevated temperatures . The reaction typically proceeds under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylthiopyridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted phenylthiopyridines.

Cross-Coupling: New biaryl compounds or other complex structures.

Aplicaciones Científicas De Investigación

2-Phenylthiopyridine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Phenylthiopyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can coordinate with metal ions, forming stable complexes that can alter the activity of enzymes or other proteins. This coordination chemistry is crucial for its potential biological activities, including its anticancer properties .

Comparación Con Compuestos Similares

2-Phenylpyridine: Lacks the sulfur atom, making it less versatile in forming metal complexes.

Thiophenol: Contains a sulfur atom bonded to a phenyl group but lacks the pyridine ring.

2-Thiophenylpyridine: Similar structure but with different substitution patterns on the pyridine ring

Uniqueness: 2-Phenylthiopyridine’s combination of a sulfur atom and a pyridine ring allows it to participate in unique chemical reactions and form stable metal complexes, making it more versatile and valuable in various applications compared to its similar compounds .

Propiedades

IUPAC Name |

2-phenylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBYVHWWZMMIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195566 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.